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Compound of Interest

Compound Name: Capmatinib metabolite M18

Cat. No.: B15193805

For Immediate Release

Basel, Switzerland — October 27, 2025 — This technical guide provides an in-depth analysis of
the chemical structure and metabolic generation of Capmatinib metabolite M18. Designed for
researchers, scientists, and drug development professionals, this document synthesizes
available data to offer a comprehensive understanding of this specific metabolic product of the
potent MET inhibitor, Capmatinib.

Introduction to Capmatinib Metabolism

Capmatinib, a selective inhibitor of the c-Met receptor tyrosine kinase, undergoes extensive
metabolism in the body. The primary routes of biotransformation involve oxidation and other
enzymatic modifications, leading to the formation of various metabolites. While the major
circulating metabolite has been identified as M16 (a lactam derivative), another notable
metabolite, designated as M18, is formed through a distinct metabolic pathway. Understanding
the chemical identity of these metabolites is crucial for a complete characterization of the drug's
pharmacokinetic and pharmacodynamic profile.

Chemical Structure of Metabolite M18

Metabolite M18 of Capmatinib is chemically identified as 2-fluoro-4-[7-(quinolin-6-
ylmethyl)imidazo[1,2-b][1][2][3]triazin-2-yl]benzamide. Its formation from the parent drug,
Capmatinib, involves the N-demethylation of the terminal amide group.
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Parent Drug: Capmatinib

e IUPAC Name: 2-fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][1][2][3]triazin-2-
yllbenzamide

e Molecular Formula: C23H17FNeO
Metabolite: M18

e Chemical Name: 2-fluoro-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][1][2][3]triazin-2-
ylbenzamide

e Molecular Formula: C22H15FNeO

The structural difference between Capmatinib and M18 is the absence of a methyl group on the
amide nitrogen.

Metabolic Pathway of M18 Formation

The biotransformation of Capmatinib to M18 is a result of N-dealkylation, a common metabolic
reaction for many xenobiotics.[1][4] This process is primarily catalyzed by cytochrome P450
(CYP) enzymes, with CYP3A4 being a major contributor to Capmatinib metabolism.[1][2][3]

Metabolic Pathway of Capmatinib to M18

N-demethylation

Capmatinib (CYP450 Enzymes, e.g., CYP3A4) Metabolite M18
(C23H17FN6O) (C22H15FN6O)
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Metabolic conversion of Capmatinib to metabolite M18.

Quantitative Data
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Currently, published literature extensively focuses on M16 as the most abundant metabolite of
Capmatinib.[1][4] Quantitative data specifically for M18 is not widely available in the public
domain, suggesting it is likely a minor metabolite. The parent compound, Capmatinib, accounts
for the majority of the circulating radioactivity in plasma (42.9% + 2.9%).[1][4]

Percentage of Radioactivity in Plasma

Compound
(Mean * SD)
Capmatinib 42.9% + 2.9%
Metabolite M16 Most abundant metabolite
Metabolite M18 Data not available (presumed minor)

Table 1: Relative abundance of Capmatinib and

its major metabolite in plasma.[1][4]

Experimental Protocols

The identification and structural elucidation of Capmatinib metabolites, including the N-
dealkylation product M18, are achieved through a combination of in vivo and in vitro studies,
followed by advanced analytical techniques.

In Vivo Human Absorption, Distribution, Metabolism,
and Excretion (ADME) Study

A human ADME study is the primary method for identifying circulating metabolites.

» Study Design: A single oral dose of radiolabeled (**C) Capmatinib is administered to healthy
volunteers.[1]

» Sample Collection: Blood, plasma, urine, and feces are collected at various time points.[1]
o Metabolite Profiling:

o Radioactivity in the collected samples is quantified using liquid scintillation counting.
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o Samples are subjected to chromatographic separation using High-Performance Liquid
Chromatography (HPLC).

o Metabolite structures are elucidated using high-resolution mass spectrometry (MS) and
nuclear magnetic resonance (NMR) spectroscopy.[1]

o Reference standards of potential metabolites are synthesized for comparison of retention
times and mass spectra to confirm their identity.[1]

In Vivo Metabolite Identification Workflow

Administer 1*C-Capmatinib
to Healthy Volunteers

:
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Quantify Radioactivity Separate Metabolites
(Liquid Scintillation) (HPLC)

Elucidate Structure
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Workflow for in vivo identification of Capmatinib metabolites.

In Vitro Metabolism Studies
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In vitro systems help to identify the enzymes responsible for metabolic transformations.
e Systems Used:

o Human liver microsomes to investigate CYP-mediated metabolism.

o Recombinant human CYP enzymes to pinpoint specific enzyme involvement.

o Human hepatocytes for a more comprehensive view of hepatic metabolism.
e Methodology:

o Capmatinib is incubated with the in vitro system (e.g., liver microsomes) in the presence of
necessary cofactors (e.g., NADPH for CYP enzymes).

o The reaction is stopped at various time points.

o The mixture is analyzed by LC-MS/MS to identify and quantify the metabolites formed.

Conclusion

The chemical structure of Capmatinib metabolite M18 is established as the N-demethylated
form of the parent drug. Its formation is a result of CYP-mediated N-dealkylation. While not the
most abundant, the characterization of M18 contributes to a more complete understanding of
the metabolic fate of Capmatinib. The experimental protocols outlined in this guide provide a
robust framework for the identification and characterization of drug metabolites, a critical step in

the drug development process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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